Thnla-1

Description

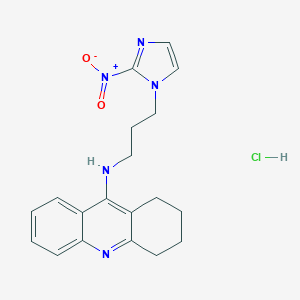

THNLA-1 (9-[3-(2-Nitro-1-imidazolyl)propylamino]-1,2,3,4-tetrahydroacridine hydrochloride) is a DNA-affinic bioreductive agent synthesized by integrating a 2-nitroimidazole moiety with a tetrahydroacridine chromophore . This structural design reduces DNA-binding rigidity compared to its fully aromatic analog NLA-1, enabling greater mobility along the DNA backbone and enhanced hypoxic selectivity . THNLA-1 functions as a dual radiosensitizer and chemosensitizer, synergizing with chemotherapeutic agents like cisplatin (cis-DDP) and melphalan (L-PAM) under hypoxic conditions. Its bioreductive activation under hypoxia generates cytotoxic radicals, selectively targeting tumor cells while sparing normoxic tissues . Preclinical studies demonstrate a therapeutic index of 20, significantly higher than NLA-1 (index = 11), with minimal aerobic toxicity and tolerance up to 70 mg/kg in murine models .

Properties

CAS No. |

163714-83-8 |

|---|---|

Molecular Formula |

C19H22ClN5O2 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

N-[3-(2-nitroimidazol-1-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |

InChI |

InChI=1S/C19H21N5O2.ClH/c25-24(26)19-21-11-13-23(19)12-5-10-20-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18;/h1,3,6,8,11,13H,2,4-5,7,9-10,12H2,(H,20,22);1H |

InChI Key |

KDUGRJLPJZGSEZ-UHFFFAOYSA-N |

SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl |

Other CAS No. |

163714-83-8 |

Synonyms |

9-(3-(2-nitro-1-imidazolyl)propylamino)-1,2,3,4-tetrahydroacridine THNLA-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences :

- THNLA-1 features a partially saturated tetrahydroacridine ring, reducing planarity and DNA intercalation strength, whereas NLA-1 (a fully aromatic acridine analog) exhibits rigid DNA binding, limiting mobility and diffusion .

- Hypoxic Cytotoxicity : THNLA-1 shows a hypoxic differential toxicity ratio of ~11 in V79 cells, comparable to NLA-1, but with 2-fold lower potency on a concentration basis .

- Radiosensitization : THNLA-1 achieves a sensitization enhancement ratio (SER) of 3.04 at 100 µM, outperforming NLA-1 (SER = 2.7 at equivalent doses) .

- Therapeutic Index : THNLA-1’s therapeutic index (IC50A,1h/C1.6) is 20 vs. 11 for NLA-1, attributed to reduced aerobic toxicity and improved hypoxic selectivity .

- In Vivo Toxicity : NLA-1 causes toxicity at 30 mg/kg in mice, while THNLA-1 is well-tolerated at 70 mg/kg .

THNLA-1 vs. SR-2508

Efficacy and Dosage :

- Radiosensitization : THNLA-1 produces equivalent radiosensitization to SR-2508 (a benchmark nitroimidazole radiosensitizer) but at a 19-fold lower molar dose (0.05 mmol/kg vs. 0.95 mmol/kg for SR-2508) .

- Mechanistic Advantage : Unlike SR-2508, THNLA-1’s DNA-targeted design enhances chemosensitization by stabilizing DNA lesions and suppressing repair pathways, particularly in hypoxic pretreated cells .

Key Data Tables

Table 1: Comparative Biochemical Properties of THNLA-1 and Analogs

| Property | THNLA-1 | NLA-1 | SR-2508 |

|---|---|---|---|

| Hypoxic SER (100 µM) | 3.04 ± 0.05 | 2.7 ± 0.1 | N/A |

| Therapeutic Index | 20 | 11 | N/A |

| Partition Coefficient | 0.14 ± 0.02 | 0.25 ± 0.03 | 0.08 ± 0.01 |

| Optimal In Vivo Dose | 30–45 mg/kg | 27–30 mg/kg | 0.95 mmol/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.